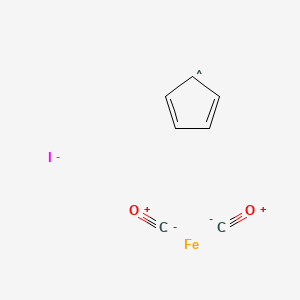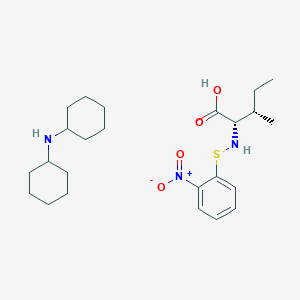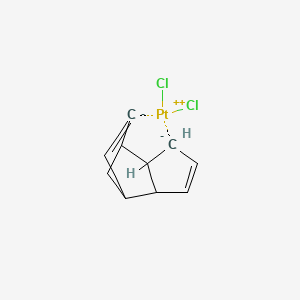
Phosphomolybdic acid solution
Descripción general
Descripción
Phosphomolybdic acid solution (PMA) is a ready-to-use spray solution that is a component of Masson’s trichrome stain . It functions as a mordant, forming a bridge between the substrate and the primary dye . It is also used for the visualization of steroids, alkaloids, antioxidants, and terpenes resolved by thin-layer chromatography (TLC) and high-performance TLC (HPTLC) .
Synthesis Analysis
The synthesis of phosphomolybdic acid involves the reaction of molybdenum oxide and phosphoric acid with a Mo/P molar ratio of 12 . The molybdenum oxide conversion increases with dilution of the reaction mixture . The major product of this reaction over the entire range of conditions studied was the acid H7PMo11O39 . The maximum concentration of H3PMo12O40 acid is achieved when the H2O:MoO3 mass ratio is 10, which is optimal for the preparative synthesis of PMA .Molecular Structure Analysis
Phosphomolybdic acid has a linear formula of H3[P(Mo3O10)4] and a molecular weight of 1825.25 . It is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O .Chemical Reactions Analysis
Phosphomolybdic acid is used as a stain for developing thin-layer chromatography plates . It stains phenolics, hydrocarbon waxes, alkaloids, and steroids . Conjugated unsaturated compounds reduce PMA to molybdenum blue .Physical And Chemical Properties Analysis
Phosphomolybdic acid is a yellow-green chemical compound that is freely soluble in water and polar organic solvents such as ethanol . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Waste Starch Oxidation
Phosphomolybdic acid can be used to catalyze the oxidation of waste starch, which is a new strategy for handling the OCC pulping wastewater . This process realizes the resource utilization of waste starch, converting it into monosaccharides . The optimized yield of total reducing sugar (78.68 wt%) and glycolic acid (12.83 wt%) was achieved at 145 °C with 30 wt% Phosphomolybdic acid at pH 2 .
Quantum Dot Light-Emitting Diodes
Phosphomolybdic acid allows solution processing of quantum dot light-emitting diodes . It is a potential candidate as the hole injection layer (HIL) in optoelectronic devices due to its low cost, easy solution processes, and excellent physical and optical properties . A device using Phosphomolybdic acid dissolved in cyclohexanone was demonstrated to exhibit improved efficiency compared to a device using PEDOT:PSS, which is a conventional solution HIL .
Masson’s Trichrome Histology Stain
Phosphomolybdic acid is a component of Masson’s trichrome histology stain . It is used as a stain to develop thin-layer chromatography plates among other applications .
Visualization of Steroids, Alkaloids, Antioxidants, and Terpenes
Phosphomolybdic acid solution is a ready-to-use spray for the visualization of steroids, alkaloids, antioxidants, and terpenes resolved by thin-layer chromatography (TLC) and high-performance TLC (HPTLC) . It functions as a mordant, forming a bridge between the substrate and the primary dye .
Mecanismo De Acción
Target of Action
Phosphomolybdic acid (PMA) is a heteropolymetalate with the formula H3[Mo12PO40]·12H2O . It is primarily used as a stain in histology and in organic synthesis . The primary targets of PMA are various organic compounds, including phenolics, hydrocarbon waxes, alkaloids, and steroids . It is also used as a hole-transporting material in organic electronics .
Mode of Action
PMA functions as a mordant, forming a bridge between the substrate and the primary dye . In organic synthesis, it is used as a stain for developing thin-layer chromatography plates . Conjugated unsaturated compounds reduce PMA to molybdenum blue, and the color intensifies with an increasing number of double bonds in the molecule being stained .
Biochemical Pathways
It is known that pma can catalyze the degradation of biomass such as cellulose and starch into small molecules of sugars and organic acids . It has also been shown to be a good catalyst for the Skraup reaction for the synthesis of substituted quinolines .
Result of Action
The result of PMA’s action depends on its application. In histology, it helps visualize certain compounds by staining them . In organic synthesis, it facilitates the breakdown of complex organic compounds into simpler ones . In organic electronics, it exhibits an efficient hole-transporting property .
Action Environment
The action, efficacy, and stability of PMA can be influenced by various environmental factors. For instance, the molybdenum oxide conversion increases with the dilution of the reaction mixture . Moreover, the instability of PMA in methanol solution can have a significant negative effect on the performance of organic solar cells . Therefore, choosing a stable processing solvent system is crucial for maintaining the effectiveness of PMA .
Safety and Hazards
Propiedades
IUPAC Name |
phosphoric acid;trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRLEVQXOMLTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Mo12O40P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014733 | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1825.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphomolybdicacid | |
CAS RN |
12026-57-2 | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum, trioxo-, compd. with phosphoric acid (12:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










